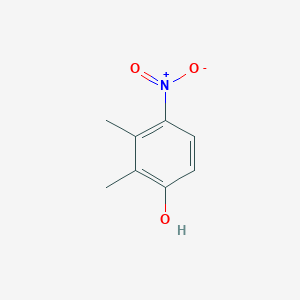

2,3-Dimethyl-4-nitrophenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEZHJNJHQAEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537126 | |

| Record name | 2,3-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-93-5 | |

| Record name | 2,3-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 2,3 Dimethyl 4 Nitrophenol

Established Synthetic Routes for Nitrophenols

The synthesis of nitrophenols, including 2,3-dimethyl-4-nitrophenol, is grounded in well-understood organic chemistry reactions. These compounds can also be formed through environmental and biological processes.

The nitration of phenol (B47542) is a classic example of an electrophilic aromatic substitution reaction. savemyexams.com The hydroxyl (-OH) group of the phenol molecule is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring. savemyexams.com This is achieved as one of the lone pairs of electrons on the oxygen atom overlaps with the delocalized π-electron system of the ring. savemyexams.com This increased electron density makes the ring more susceptible to attack by electrophiles, such as the nitronium ion (NO₂⁺). savemyexams.comgoogle.com

The -OH group directs incoming electrophiles primarily to the positions ortho (2 and 6) and para (4) to it. savemyexams.com Consequently, the reaction of phenol with dilute nitric acid at room temperature typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). savemyexams.com Because the phenol ring is highly activated, these reactions can proceed under milder conditions compared to the nitration of benzene, which requires a more aggressive mixture of concentrated nitric and sulfuric acids. savemyexams.comgoogle.com For more substituted phenols, like a dimethylphenol precursor, the positions of the existing methyl groups will further influence the position of the incoming nitro group.

Nitrophenols can be formed in the environment through the photochemical reactions of various aromatic compounds. cdc.gov Aromatic hydrocarbons, released into the atmosphere from anthropogenic sources, can undergo photo-oxidation in the presence of nitrogen oxides (NOx). copernicus.orgmdpi.com This process, initiated by hydroxyl (OH) radicals during the day, can lead to the formation of nitrophenols. copernicus.org For instance, the atmospheric oxidation of benzene can form phenol, which then reacts with OH radicals and NO₂ to yield nitrophenols. copernicus.orgpjoes.com Similarly, toluene (B28343) can be oxidized to form methylnitrophenols. copernicus.org These reactions contribute to the formation of secondary organic aerosols (SOA) in the atmosphere. mdpi.compjoes.com The photolysis of nitrophenols themselves is also a significant atmospheric process, potentially forming nitrous acid (HONO). rsc.org

Certain organophosphate insecticides break down into nitrophenolic compounds. cdc.gov A prominent example is the degradation of methyl parathion (B1678463) and parathion, which hydrolyze to form 4-nitrophenol as a major metabolite. cdc.goviarc.fr This degradation can occur through hydrolysis or photocatalysis. cdc.gov The presence of 4-nitrophenol in the environment can, therefore, be an indicator of the use and breakdown of such pesticides. cdc.gov Another insecticide, fenitrothion, breaks down into 3-methyl-4-nitrophenol (B363926), which is structurally similar to the subject compound. nih.gov

Specific Synthetic Considerations for Substituted Nitrophenols

Synthesizing a specific isomer like this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. While direct synthesis routes for this specific compound are not widely published, analogous syntheses provide a clear blueprint.

The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide serves as a strong analogue for the potential synthesis of this compound. The process begins with 2,3-lutidine (B1584814) (2,3-dimethylpyridine), which is first oxidized to 2,3-lutidine-N-oxide using an oxidizing agent like hydrogen peroxide. patsnap.comgoogle.com This N-oxide is then nitrated.

In a typical procedure, the 2,3-dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid. patsnap.comprepchem.com A nitrating agent, such as a mixture of potassium nitrate (B79036) in sulfuric acid or concentrated nitric acid, is then added dropwise at controlled, low temperatures (e.g., -10°C to 20°C). patsnap.comgoogle.com After the addition, the mixture is heated (e.g., to 80-120°C) to complete the reaction. patsnap.comgoogle.com The concentrated sulfuric acid acts as both a solvent and a catalyst, facilitating the formation of the nitronium ion. patsnap.com The final product is then isolated by pouring the reaction mixture onto ice, neutralizing, and extracting with an organic solvent. prepchem.com This method highlights a common strategy for nitrating activated heterocyclic or aromatic rings where the starting material is first modified (in this case, by N-oxidation) to achieve the desired regioselectivity for the subsequent nitration step.

Chemical Derivatization Techniques for Enhanced Analytical Detection and Characterization

The analysis of nitrophenols, particularly by gas chromatography (GC), often requires a derivatization step. researchgate.net Underivatized phenols can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester, improving chromatographic performance.

Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. yorku.carsc.org These reagents replace the acidic hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. rsc.orgresearchgate.net TBDMS derivatives are particularly stable and provide characteristic mass spectra useful for identification. rsc.org

Methylation: Diazomethane (B1218177) can be used to convert phenols to their corresponding methyl ethers (anisoles). epa.gov Another approach involves using (trimethylsilyl)diazomethane for methylation, which has been shown to significantly improve the detection limits for nitrophenols in environmental samples. nih.gov

Acylation and Etherification: Reagents like acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr) can also be used to form acetate (B1210297) esters or pentafluorobenzyl ethers, respectively. researchgate.netepa.gov The resulting derivatives often exhibit enhanced detectability, especially with an electron capture detector (ECD). epa.gov

These derivatization methods, typically followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, allow for the sensitive and reliable quantification and identification of nitrophenols like this compound in complex matrices. nih.govnih.gov

Silylation Reactions (e.g., MTBSTFA derivatization for phenolic compounds)

Silylation is a common derivatization technique in chemical analysis, particularly for gas chromatography (GC). dphen1.com This process involves replacing an active hydrogen atom in a molecule with a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. For phenolic compounds like this compound, silylation of the hydroxyl group increases the compound's volatility and thermal stability, while reducing its polarity. These changes lead to improved chromatographic performance, resulting in better peak shapes and enhanced sensitivity during GC analysis. researchgate.net

A frequently used silylating agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This reagent is used to introduce the t-BDMS group, creating more stable derivatives compared to TMS ethers. researchgate.net The derivatization reaction for this compound with MTBSTFA involves the nucleophilic attack of the phenolic oxygen on the silicon atom of the MTBSTFA, leading to the formation of a silyl ether. This reaction is typically carried out in an organic solvent, and heating is often applied to ensure the reaction goes to completion. researchgate.net

The resulting t-BDMS derivative of this compound is significantly more volatile and less polar than the parent compound, making it well-suited for GC-Mass Spectrometry (GC-MS) analysis. The derivatization not only improves the chromatographic behavior but also produces a characteristic mass spectrum that can be used for identification and quantification.

Table 1: Silylation Reaction Parameters for Phenolic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Silylating Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | researchgate.net |

| Solvent | Acetonitrile (B52724) | researchgate.net |

| Temperature | 80 °C | researchgate.net |

| Reaction Time | 1 hour | researchgate.net |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

Esterification and Other Chromatographic Derivatizations (e.g., butyl chloroformate)

Esterification is another widely employed derivatization method for phenolic compounds to enhance their chromatographic properties. This reaction converts the polar phenolic hydroxyl group into a less polar ester group. Various reagents can be used for this purpose, including acid anhydrides and chloroformates. tandfonline.com For instance, direct acetylation of nitrophenols in an alkaline aqueous solution using acetic anhydride has been shown to produce stable acetate esters with improved chromatographic characteristics. tandfonline.com

A similar derivatization can be achieved using chloroformates, such as butyl chloroformate. The reaction of this compound with butyl chloroformate would proceed via nucleophilic acyl substitution. In this reaction, the phenoxide ion, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyl chloroformate. This results in the formation of 2,3-dimethyl-4-nitrophenyl butyl carbonate and the elimination of a chloride ion.

This esterification process effectively "caps" the polar hydroxyl group, which reduces the potential for hydrogen bonding and leads to increased volatility and better performance in GC analysis. The choice of the esterifying agent can be tailored to optimize separation and detection for specific analytical needs.

Table 2: Esterification Derivatization for Phenolic Compounds

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Phenolic Hydroxyl | Acetate Ester | Improved chromatographic characteristics, quantitative extraction | tandfonline.com |

| 4-Nitrophenyl Chloroformate | Alcohols, Amines | Carbamate/Carbonate | Stable derivatives for subsequent reactions | researchgate.net |

| Butyl Chloroformate | Phenolic Hydroxyl | Butyl Carbonate Ester | Increased volatility and reduced polarity for GC | youtube.com |

Isotope Dansylation for LC-HRMS Analysis

For analyses utilizing liquid chromatography-high resolution mass spectrometry (LC-HRMS), isotope dansylation is a powerful derivatization strategy. rsc.org This technique involves labeling the analyte with a dansyl group containing stable isotopes. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common reagent that reacts with phenolic hydroxyl groups, as well as primary and secondary amines. nih.gov

In a typical workflow, a sample containing this compound is derivatized with ¹²C-dansyl chloride, while a standard or a comparative sample is derivatized with an isotopic variant, such as ¹³C-dansyl chloride. springernature.com The samples are then mixed and analyzed together by LC-HRMS. springernature.com The derivatization improves chromatographic separation and significantly enhances the ionization efficiency and sensitivity of the detection by mass spectrometry. rsc.org

The key advantage of this method is that the ¹²C- and ¹³C-labeled derivatives of this compound will have nearly identical chromatographic retention times but will be distinguishable by their mass-to-charge ratio in the mass spectrometer. springernature.com This allows for accurate relative quantification by comparing the peak intensities of the isotopic pair, effectively minimizing matrix effects and variations in instrument response. rsc.orgresearchgate.net This approach has been successfully applied to the quantitative analysis of various phenolic compounds in complex environmental samples with high accuracy and precision. rsc.orgresearchgate.net

Table 3: Isotope Dansylation Parameters for Phenolic Compounds

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | ¹²C₂- and ¹³C₂-dansyl chloride (DnsCl) | springernature.com |

| Target Functional Groups | Phenolic hydroxyl, Amine groups | nih.gov |

| Analytical Platform | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Key Advantage | Improved sensitivity and accurate quantification through isotope labeling | rsc.orgresearchgate.net |

| Application | Quantitative profiling of metabolites in complex samples | springernature.com |

Advanced Analytical Methodologies for the Detection and Quantification of 2,3 Dimethyl 4 Nitrophenol

Chromatographic Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of 2,3-Dimethyl-4-nitrophenol. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools, with the choice of method depending on the sample matrix, required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of nitrophenolic compounds due to its ability to separate non-volatile and thermally sensitive molecules. When coupled with a Ultraviolet (UV) detector, it provides a robust and sensitive method for quantifying this compound. The selection of an appropriate stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and sensitivity. For instance, a method developed for isomers like 2-amino-4-nitrophenol (B125904) and 2-amino-5-nitrophenol (B90527) utilized an octadecylsilane (B103800) (C18) column with a mobile phase of acetonitrile (B52724) and an acetic buffer at a flow rate of 1.0 ml/minute and a column temperature of 40°C. pom.go.id

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of this compound and related compounds. nih.gov In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

An isocratic ion-pair RP-HPLC method has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites. nih.gov This method employs a C18 column with a mobile phase consisting of methanol (B129727) and a citrate (B86180) buffer, demonstrating the effectiveness of RP-HPLC for separating polar analytes. nih.gov The retention and separation can be finely tuned by adjusting the mobile phase composition, pH, and the use of ion-pairing agents. nih.gov For simultaneous detection of multiple nitrophenols, a diode-array detector (DAD) can be used, allowing for monitoring at multiple wavelengths. chromatographyonline.comresearchgate.net

Table 1: Examples of RP-HPLC Conditions for Nitrophenol Analysis

| Parameter | Example 1: 4-Nitrophenol & Metabolites nih.gov | Example 2: Phenols & Nitrophenols chromatographyonline.com | Example 3: 4-Amino-3-nitrophenol pom.go.id |

|---|---|---|---|

| Column | C18 | Chromolith Performance RP-18e | Octadecylsilane (C18), 5 µm |

| Mobile Phase | Methanol-0.01 M citrate buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB | 50 mM acetate (B1210297) buffer (pH 5.0)-Acetonitrile (80:20, v/v) | Acetonitrile-0.05 M acetic buffer (pH 5.9) (20:80) |

| Flow Rate | 1.0 ml/min | 3.0 ml/min | 1.0 ml/min |

| Detection | UV at 290 nm | UV-absorbance-DAD | Photo Diode Array (PDA) |

| Temperature | Ambient | 45 °C | 40 °C |

For samples with low concentrations of this compound or those with complex matrices like industrial wastewater or biological fluids, a sample pretreatment step is essential to remove interferences and concentrate the analyte. nih.govtbzmed.ac.ir

Solvent extraction is a fundamental technique used for this purpose. For the analysis of p-nitrophenol in biological samples, extraction with solvents like ethyl acetate or a mixture of isobutanol and methylene (B1212753) chloride has proven effective. nih.gov For aqueous samples, extraction with tert-butyl methyl ether has also been utilized. researchgate.net Another powerful sample preparation technique is Solid-Phase Extraction (SPE). This method uses a solid sorbent, such as LiChrolut EN cartridges, to adsorb the analytes from a large volume of liquid sample. chromatographyonline.com The analytes are then eluted with a small volume of an organic solvent, resulting in a significant preconcentration factor and increased sensitivity. chromatographyonline.com

More advanced miniaturized techniques like electromembrane extraction (EME) have been developed for extracting nitrophenols from wastewater. tbzmed.ac.ir In EME, an electrical voltage is applied across a supported liquid membrane to drive the analytes from the sample solution into an acceptor solution, providing high enrichment factors. tbzmed.ac.ir

Table 2: Sample Pretreatment Methods for Nitrophenol Analysis

| Method | Description | Application Example | Reference |

|---|---|---|---|

| Solvent Extraction | Partitioning the analyte between the aqueous sample and an immiscible organic solvent. | Extraction of p-nitrophenol from blood perfusate using ethyl acetate. | nih.gov |

| Protein Precipitation | Using a solvent like acetonitrile to precipitate proteins from biological samples. | Analysis of p-nitrophenol in serum perfusate samples. | nih.gov |

| Solid-Phase Extraction (SPE) | Adsorbing analytes onto a solid sorbent and eluting with a solvent. | Preconcentration of phenols from tap water using LiChrolut EN cartridges. | chromatographyonline.com |

| Electromembrane Extraction (EME) | Using an electric field to transport analytes across a liquid membrane. | Determination of 2-NP and 4-NP in industrial wastewater. | tbzmed.ac.ir |

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a highly effective technique for the separation of volatile and thermally stable compounds like phenols. researchgate.net However, direct analysis of underivatized nitrophenols by GC can be challenging due to their polarity, which can cause peak tailing and reduced sensitivity. researchgate.netnih.gov To overcome this, a derivatization step is often employed to convert the polar hydroxyl group into a less polar ether or ester, improving chromatographic performance. nih.govepa.gov

When coupled with a mass spectrometer (MS), GC provides a powerful tool for both the quantification and unequivocal identification of phenolic compounds. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound, which aids in its structural confirmation. nih.govmerckmillipore.com

For the analysis of nitrophenols in complex samples like diesel exhaust or rainwater, GC-MS is the method of choice. nih.govmerckmillipore.com Derivatization is a key step in these methods. For example, methylation with agents like trimethylsilyldiazomethane (B103560) can significantly improve peak shape and lower detection limits by approximately 100-fold. nih.gov Another common technique is silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), which produces derivatives with characteristic ions (e.g., M-57) that are useful for identification in electron-impact mode. merckmillipore.com Sample preparation for GC-MS analysis often involves extraction techniques such as acid-base extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE). nih.govmerckmillipore.comnih.gov

Table 3: Research Findings on GC-MS Analysis of Nitrophenols

| Study Focus | Sample Type | Sample Prep/Derivatization | Key Finding | Reference |

|---|---|---|---|---|

| Nitrophenols in Diesel Exhaust | Diesel Exhaust Particles | Acid-base extraction, methylation with trimethylsilyldiazomethane | Derivatization resulted in sharp peaks and a 100-fold lower detection limit (0.5 ng/ml). | nih.gov |

| Phenols in Rainwater | Rainwater | Solid-Phase Microextraction (SPME), derivatization with MDBSTFA | Method showed good linearity (R² > 0.988) and detection limits from 0.2 to 99 µg/L. | merckmillipore.com |

| Nitrophenols in Water & Soil | Water, Soil | Stir Bar Sorptive Extraction (SBSE), acetylation | Achieved low detection limits (0.001-0.031 µg/L for water) and good recovery (79-120%). | nih.gov |

While GC-MS offers the highest level of confirmation, other detectors are also valuable for the analysis of this compound. The Flame Ionization Detector (FID) is a robust, general-purpose detector that responds to most organic compounds. According to EPA Method 8041A, underivatized phenols can be analyzed directly by GC-FID. epa.gov

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens or nitro groups. To leverage the high sensitivity of the ECD for phenols, a derivatization step is required to introduce electrophilic groups. epa.gov A common approach is derivatization with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. epa.gov This makes GC-ECD an excellent choice for trace-level quantification of nitrophenols after appropriate derivatization. The analysis of nitrophenols in precipitation has been successfully performed using GC with an ECD. researchgate.net

Table 4: Comparison of GC Detectors for Phenol (B47542) Analysis

| Detector | Principle | Analyte Form | Sensitivity/Selectivity | Reference |

|---|---|---|---|---|

| Flame Ionization (FID) | Senses ions formed during combustion of organic compounds in a hydrogen flame. | Underivatized | Good for general-purpose quantification of organics. | epa.gov |

| Electron Capture (ECD) | Measures decrease in detector current caused by electrophilic compounds capturing thermal electrons. | Derivatized (e.g., as pentafluorobenzyl ethers) | Highly sensitive and selective for compounds with nitro groups or halogens. | epa.govresearchgate.net |

| Mass Spectrometry (MS) | Separates ions by mass-to-charge ratio, providing structural information. | Derivatized or Underivatized | Provides highest confidence in identification through fragmentation patterns. | nih.govmerckmillipore.com |

Considerations for Derivatization in GC Analysis

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of nitrophenols, including this compound, can be challenging due to their polarity and potential for interaction with active sites in the GC system, which can lead to poor peak shape and reduced sensitivity. researchgate.net Derivatization is a common strategy to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.

Several derivatization reagents are employed for the analysis of nitrophenols. Key considerations when choosing a derivatization agent include reaction efficiency, stability of the resulting derivative, and the introduction of a functional group that enhances detection.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are widely used to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers, respectively. nih.govmerckmillipore.comnih.govresearchgate.net The silylation reaction replaces the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group. researchgate.net TBDMS derivatives are often preferred because they produce a characteristic and abundant [M-57]⁺ ion (loss of a t-butyl group) in electron impact mass spectrometry, which aids in confident identification. merckmillipore.comresearchgate.net The derivatization conditions, such as reaction time and temperature, need to be optimized to ensure complete conversion. nih.govresearchgate.net

Methylation: Diazomethane (B1218177) and (trimethylsilyl)diazomethane are effective for converting phenols to their corresponding methyl ethers (anisoles). researchgate.netnih.govepa.gov Methylation significantly reduces the polarity of the nitrophenols, leading to improved chromatographic performance with sharper peaks and lower detection limits. nih.gov However, diazomethane is a hazardous reagent, requiring experienced handling. settek.com

Acylation: Fluoroacylation, using reagents like pentafluorobenzyl bromide (PFBBr), can also be employed. researchgate.net This introduces an electrophoric group, making the derivative highly sensitive to electron capture detection (ECD). However, some nitrophenols, such as 2,4-dinitrophenol (B41442), may fail to derivatize with PFBBr. settek.com

The choice of derivatization agent and method is critical and depends on the specific analytical goals, the complexity of the sample matrix, and the available detection systems.

Interactive Data Table: Common Derivatization Reagents for Nitrophenol Analysis

| Reagent Class | Example Reagent | Derivative Formed | Key Advantage | Reference |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. | nih.gov |

| Silylating Agents | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | t-Butyldimethylsilyl (TBDMS) ether | Produces characteristic [M-57]⁺ ion for confident MS identification. | merckmillipore.comresearchgate.net |

| Methylating Agents | (Trimethylsilyl)diazomethane | Methyl ether (anisole) | Significantly reduces polarity, improving peak shape and sensitivity. | nih.gov |

| Acylating Agents | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Introduces an electrophoric group for enhanced ECD sensitivity. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of nitrophenols in various matrices. researchgate.net This technique is particularly advantageous as it often does not require the derivatization step that is essential for GC analysis, thus simplifying sample preparation. shimadzu.com LC-MS/MS provides high selectivity and sensitivity, making it suitable for detecting trace levels of contaminants. oup.com

In LC-MS/MS, the separation of analytes is achieved by the liquid chromatograph, followed by detection with a mass spectrometer. The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification. shimadzu.com This is achieved by selecting a specific precursor ion (typically the molecular ion of the analyte) and monitoring for specific product ions formed through collision-induced dissociation. For instance, isomers like 2-nitrophenol (B165410) and 4-nitrophenol, which can have similar precursor ions, can often be distinguished by the different intensity ratios of their product ions. shimadzu.com The choice of ionization source is also critical, with atmospheric pressure chemical ionization (APCI) being suitable for less polar phenols. shimadzu.com

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) and Orbitrap mass analyzers, offers significant advantages for the analysis of this compound. researchgate.netnih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is invaluable in non-targeted analysis, where the goal is to identify a wide range of unknown contaminants in a sample. nih.govacs.org

The high resolving power of HRMS enables the separation of ions with very similar mass-to-charge ratios, which might appear as a single peak in lower-resolution instruments. nih.gov This is crucial for distinguishing the target analyte from isobaric interferences, which are common in complex environmental and biological samples. For example, HRMS can differentiate between compounds that have the same nominal mass but different elemental formulas. nih.gov The combination of accurate mass data for both the precursor ion and its fragment ions (from MS/MS experiments) provides a high degree of confidence in the identification of this compound and its metabolites. acs.org

Utilization of Isotopically Labeled Internal Standards (e.g., 4-Nitrophenol-2,3,5,6-d4)

For accurate quantification in mass spectrometry-based methods, the use of isotopically labeled internal standards is the gold standard. smolecule.com These standards are analogues of the target analyte in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). For the analysis of nitrophenols, 4-nitrophenol-2,3,5,6-d4 (B167104) (4-nitrophenol-d4) is a commonly used internal standard. merckmillipore.comsmolecule.comnih.govresearchgate.net

The key advantage of an isotopically labeled internal standard is that it has nearly identical chemical and physical properties to the unlabeled analyte. smolecule.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or matrix effects that can cause signal suppression or enhancement in the mass spectrometer. smolecule.com Because the labeled standard has a different mass, it can be distinguished from the native analyte by the mass spectrometer. smolecule.com By adding a known amount of the labeled standard to the sample at the beginning of the analytical procedure, the concentration of the native analyte can be determined accurately by comparing the ratio of the MS response of the analyte to that of the internal standard. nih.govresearchgate.net This approach significantly improves the accuracy and reliability of quantitative results, especially in complex matrices like soil and water. smolecule.comnih.gov

Spectroscopic Approaches

Spectroscopic techniques provide valuable information on the structural and electronic properties of this compound.

UV-Vis Spectroscopy for Detection and Tautomerism Studies

UV-Vis spectroscopy is a widely used technique for the detection and characterization of nitrophenols based on their electronic absorption in the ultraviolet and visible regions of the electromagnetic spectrum. science-softcon.de The absorption spectra of nitrophenols are influenced by the substitution pattern on the aromatic ring, the solvent, and the pH of the solution. mdpi.comrsc.org Generally, nitrophenols exhibit strong absorption bands between 200 and 400 nm. rsc.org For instance, studies on various nitrophenols have shown that the deprotonated forms (phenolates) exhibit a significant red-shift (bathochromic shift) in their absorption maxima compared to the protonated forms. mdpi.comrsc.org

This technique is also instrumental in studying tautomerism, the equilibrium between two or more interconvertible structural isomers. unifr.ch For nitrophenols, this can involve keto-enol or nitro-aci-nitro tautomerism. researchgate.netresearchgate.netacs.org The different tautomeric forms of a molecule will have distinct electronic structures and, therefore, different UV-Vis absorption spectra. unifr.ch By analyzing the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity or pH), it is possible to infer the presence and relative abundance of different tautomers in solution. researchgate.netfu-berlin.de For example, the appearance of new absorption bands or shifts in existing bands can indicate a shift in the tautomeric equilibrium. fu-berlin.de

Interactive Data Table: UV-Vis Absorption of Nitrophenols

| Compound | Form | Absorption Maxima (nm) | Key Observation | Reference |

| 2-Nitrophenol | Protonated | ~346, ~272 | Distinct absorption bands in the UV region. | rsc.org |

| 4-Nitrophenol | Protonated | ~317 | Strong absorption in the UV-A region. | researchgate.net |

| Nitrophenols | Deprotonated (Phenolate) | Red-shifted vs. protonated | Absorption shifts to longer wavelengths upon deprotonation. | mdpi.comrsc.org |

| 2-Methyl-4-nitrophenol | Protonated | ~320 | Strong absorption band. | copernicus.org |

FT-IR and FT-Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques for investigating the molecular structure of this compound by probing its vibrational modes. jetir.orgnih.gov These techniques provide a molecular fingerprint based on the characteristic vibrations of the functional groups present in the molecule.

In the FT-IR spectrum of a nitrophenol, one can expect to observe characteristic absorption bands corresponding to:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. researchgate.net

Aromatic C-H stretching: Bands usually found between 3000 and 3100 cm⁻¹. researchgate.net

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C stretching: Vibrations of the aromatic ring, which occur in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration is also expected in the spectrum. mdpi.com

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. The selection rules for the two techniques are different, meaning that some vibrations may be strong in the Raman spectrum but weak in the IR spectrum, and vice versa. For example, the symmetric stretching of the nitro group often gives a strong Raman peak. spectroscopyonline.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a detailed vibrational analysis. jetir.orgnih.gov By calculating the theoretical vibrational frequencies and comparing them with the experimental data, a precise assignment of the observed bands to specific molecular vibrations can be made. jetir.orgnih.gov This detailed analysis provides insights into the molecular geometry and intramolecular forces of this compound. jetir.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about its molecular architecture.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons on the benzene (B151609) ring, the methyl group protons, and the hydroxyl proton all exhibit characteristic signals. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing insight into the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the benzene ring, the methyl groups, and the carbon bearing the hydroxyl group will resonate at distinct chemical shifts. The electron-withdrawing nitro group significantly influences the chemical shifts of the nearby carbon atoms, causing them to appear at a lower field (higher ppm value).

While specific, experimentally determined high-resolution NMR data for this compound is not extensively available in the public domain, typical chemical shift ranges for similar phenolic and nitroaromatic compounds can be used for prediction. For instance, in related nitrophenol compounds, aromatic protons typically appear in the range of 7-8 ppm, while methyl protons on a benzene ring are found at approximately 2-2.5 ppm. pressbooks.pub The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration. pressbooks.pub Carbonyl carbons in such structures would be expected in the range of 150-160 ppm, while methyl carbons would appear at much higher fields, around 15-20 ppm.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| C-OH | - | 150 - 160 |

| C-NO₂ | - | 140 - 150 |

| C-CH₃ | - | 120 - 130 |

| CH₃ | 2.1 - 2.4 | 15 - 20 |

| OH | Variable (3-8) | - |

Note: This table is based on general principles and data for analogous compounds. Actual experimental values may vary.

Electrochemical Sensing Methods for Nitrophenols

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of nitrophenols, including this compound. acs.orgscispace.com These techniques are based on the electrochemical reduction or oxidation of the nitro group at an electrode surface. The resulting current is proportional to the concentration of the nitrophenol, allowing for quantitative analysis.

Various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are employed for this purpose. The choice of the working electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, incorporating nanomaterials like graphene, carbon nanotubes, and metal nanoparticles, have been shown to significantly enhance the electrochemical response towards nitrophenols. scispace.commdpi.com

The electrochemical reduction of the nitro group in nitrophenols typically proceeds via a multi-electron, multi-proton process, leading to the formation of a hydroxylamine (B1172632) or an amine group. The potential at which this reduction occurs can be used for qualitative identification, while the peak current provides quantitative information.

Table 2: Comparison of Electrochemical Sensors for Nitrophenol Detection

| Electrode Modification | Analyte | Technique | Linear Range (µM) | Detection Limit (µM) |

| SrTiO₃/Ag/rGO Composite | 4-Nitrophenol | LSV | 0.1 - 1000 | 0.03 |

| PEDOT:PSS/Pt NPs-PPy-CB@ZnO | 4-Nitrophenol | DPV | 1.5 - 40.5 | 1.25 |

| AcSCD-AuNPs-MC | p-Nitrophenol | DPV | 0.1 - 350 | - |

| ZnO/RuO₂ Nanoparticles | 2-Nitrophenol | - | - | 0.0000522 |

| Nitrogen-doped Carbon/PEI | 4-Nitrophenol | SDLSV | 0.06 - 100 | 0.01 |

Note: This table summarizes the performance of various electrochemical sensors for different nitrophenol isomers, highlighting the potential for developing similar methods for this compound.

Environmental Occurrence, Fate, and Transport of Nitrophenols with Specific Reference to Dimethylnitrophenols Where Available

Sources and Environmental Release Pathways

The environmental journey of dimethylnitrophenols begins from several key anthropogenic sources, ranging from industrial manufacturing to everyday vehicular use.

Nitrophenols, including their dimethylated forms, are crucial intermediates in various industrial syntheses. They are widely used in the production of dyes, pigments, pesticides, herbicides, fungicides, pharmaceuticals, and rubber chemicals. cdc.govcdc.govnih.govoup.com The manufacturing processes for these products can lead to the release of nitrophenols into the environment. cdc.gov

Industrial effluents are a significant pathway for the release of these compounds. ionexchangeglobal.com Wastewaters from textile, pharmaceutical, petrochemical, and iron and steel manufacturing industries have been found to contain 2-nitrophenol (B165410) and 4-nitrophenol (B140041). cdc.govresearchgate.net The release can occur from manufacturing and processing facilities directly into surface waters or through publicly owned treatment works. cdc.gov While specific data for 2,3-Dimethyl-4-nitrophenol is limited, the general industrial activity surrounding nitrophenols points to these effluents as a primary source. ionexchangeglobal.comresearchgate.net

Table 1: Industrial Sources of Nitrophenol Emissions

| Industry Sector | Documented Nitrophenol Release | Type of Release |

| Chemical Manufacturing | Yes | Effluents, Air Emissions |

| Pesticide/Herbicide Production | Yes | Effluents, Soil Contamination |

| Textile Industry | Yes | Effluents |

| Pharmaceutical Manufacturing | Yes | Effluents |

| Iron and Steel Manufacturing | Yes (from coke processing) | Effluents |

| Rubber Processing | Yes | Effluents |

A primary source of nitrophenols, including dimethylnitrophenols, in the atmosphere is vehicular exhaust. cdc.govnih.gov These compounds are formed during the thermal reaction of fuel with nitrogen oxides in both gasoline and diesel engines. cdc.govcdc.gov Studies have identified 4-nitrophenol and its methyl derivatives as dominant nitrated phenol (B47542) species emitted by vehicles. sdu.edu.cnuvs.edu Specifically, 2,6-dimethyl-4-nitrophenol (B181267) has been observed in emissions from firework burning and is associated with vehicle exhaust. sdu.edu.cn Diesel trucks, in particular, have been highlighted as contributing substantial fractions of nitrophenol emissions. sdu.edu.cn The direct emission from the vast number of vehicles globally makes traffic activity a major and diffuse source of these compounds in urban and remote environments. cdc.govb-tu.de

Certain nitrophenols are the breakdown products of widely used pesticides. nih.gov For instance, 4-nitrophenol is a known degradation product of the organophosphate insecticide methyl parathion (B1678463). cdc.govcdc.gov Similarly, 3-methyl-4-nitrophenol (B363926) is the primary breakdown product of the insecticide fenitrothion. frontiersin.org This degradation can occur through hydrolysis or photocatalysis in the environment. cdc.gov The application of such pesticides in agricultural areas can, therefore, be an additional source of nitrophenols in the soil and, through atmospheric transport, in the air. cdc.gov

Atmospheric Fate Processes

Once released into the atmosphere, dimethylnitrophenols are subject to various chemical and physical processes that determine their transport, transformation, and eventual removal.

In the atmosphere, the fate of nitrophenols is significantly influenced by photolysis—degradation by sunlight. cdc.gov The reaction with photochemically produced hydroxyl radicals is a key degradation pathway. While specific data for this compound is scarce, the atmospheric half-lives for nitrophenol isomers are estimated to range from 3 to 18 days. cdc.govcdc.govcdc.gov Photolysis is considered the most efficient loss pathway for nitrophenols in the gas phase. copernicus.org This process can also lead to the formation of other atmospheric pollutants, such as nitrous acid (HONO). copernicus.orgresearchgate.net

Table 2: Atmospheric Fate of Nitrophenols

| Process | Description | Estimated Half-life |

| Photolysis | Degradation by reaction with photochemically produced hydroxyl radicals. | 3 to 18 days |

| Wet Deposition | Removal from the atmosphere by rain and snow. | Variable; depends on precipitation events |

| Dry Deposition | Removal through gravitational settling of aerosols. | Variable; depends on particle size and atmospheric conditions |

Besides chemical degradation, physical processes are crucial for removing nitrophenols from the atmosphere. cdc.gov These compounds can be removed by wet deposition, where they are washed out of the air by rain and snow. cdc.govcdc.gov Particulate-bound nitrophenols are also removed from the air via dry deposition, which includes the gravitational settling of aerosols. scbt.com The combination of wet and dry deposition serves as the ultimate sink for these compounds, transferring them from the atmosphere to terrestrial and aquatic ecosystems. cdc.govcopernicus.org Dry deposition tends to dominate for particles, while the importance of wet deposition depends on precipitation patterns and the compound's solubility. copernicus.org

Atmospheric Photochemical Reactions

Once in the atmosphere, dimethylnitrophenols are subject to photochemical reactions that are critical to their transformation and removal. Photolysis, the decomposition of molecules by light, is a dominant degradation pathway for nitrophenols. nih.gov Studies on nitrophenol and its methylated derivatives show that photolysis can account for up to 98% of their total removal from the atmosphere. nih.gov The rate of this process is significant, with photolysis frequencies for methyl-nitrophenol estimated to be around 2.4% ± 1.0% of the photolysis rate of nitrogen dioxide (jNO₂). nih.gov For some nitrocatechols, which share structural similarities, the photolytic lifetime can be as short as two hours, suggesting that photolysis is a primary degradation process. copernicus.org

Occurrence in Particulate Matter and its Optical Properties

Dimethylnitrophenols are frequently detected in atmospheric fine particulate matter (PM₂.₅). mdpi.comsdu.edu.cn Field studies have identified 2,6-dimethyl-4-nitrophenol as a component of PM₂.₅, with its concentration notably increasing during foggy conditions. sdu.edu.cn This suggests that aqueous-phase reactions on wet particle surfaces or within cloud droplets could be a significant formation pathway. sdu.edu.cn These compounds are considered primary emissions from sources like traffic and solid-fuel combustion, but also form as secondary products from the atmospheric oxidation of phenolic precursors. mdpi.comsdu.edu.cn For instance, studies in Nanjing, China, identified 2,6-dimethyl-4-nitrophenol in PM₂.₅, with concentrations ranging from 1-2% of the total nitrated phenols measured. mdpi.com

Nitrated aromatic compounds, including dimethylnitrophenols, are significant contributors to atmospheric "brown carbon" (BrC), which absorbs light in the near-ultraviolet and visible regions of the solar spectrum. sdu.edu.cnresearchgate.net This light absorption has implications for regional air quality and climate by altering the Earth's radiative balance. copernicus.org The optical properties of these compounds are influenced by their chemical environment. For example, the light absorption of BrC is often characterized by the Absorption Ångström Exponent (AAE), with higher values indicating a stronger wavelength dependence, typical of organic species rather than black carbon (soot). Studies have reported AAE values for brown carbon associated with biomass burning to be in the range of 2.7 to 3.4. copernicus.org Although they may only constitute a small fraction of the total organic carbon mass, their strong light-absorbing capabilities mean their contribution to total light absorption can be several times higher than their mass contribution. researchgate.net

Table 1: Occurrence and Properties of Dimethylnitrophenol in Particulate Matter

| Compound | Location/Condition | Concentration/Contribution | Optical Property | Source(s) |

| 2,6-dimethyl-4-nitrophenol | Nanjing, China (Winter) | Increased by 5% of total Nitrated Aromatic Compounds (NACs) during foggy days. | Contributes to Brown Carbon (BrC) light absorption. | sdu.edu.cn |

| 2,6-dimethyl-4-nitrophenol | Nanjing, China (Annual) | 1-2% of total nitrated phenols in PM₂.₅. | Component of light-absorbing BrC. | mdpi.com |

| Dimethylnitrophenol | Hong Kong (3-year study) | Detected in ambient PM₂.₅ samples. | Contributes to UV light-absorbing ability of aerosols. | |

| 2,6-dimethyl-4-nitrophenol | Air mass crossing biomass burning/heavy traffic area | Highest concentrations observed in the morning at 120 m altitude. | Considered a marker for biomass burning and anthropogenic sources. | copernicus.org |

Aquatic and Terrestrial Fate Processes

Biodegradation in Water and Soil

Biodegradation is a key process determining the fate of dimethylnitrophenols in soil and aquatic environments. omicsonline.org This process relies on the metabolic capabilities of diverse microbial communities to break down these organic compounds. nih.gov

Table 2: Environmental Conditions and Biodegradation of Dimethylphenols

| Compound | Condition | Degradation System | Key Finding | Source(s) |

| 2,4-dimethylphenol | Aerobic vs. Anaerobic/Anoxic | Biofilm Reactors | Aerobic system maintained 100% removal efficiency at high loads, while anaerobic/anoxic systems' efficiency declined significantly. | bohrium.com |

| Dimethylphenols (general) | Aerobic | Axenic and mixed bacterial cultures | Catechol 2,3-dioxygenase activity (meta-cleavage pathway) was induced by dimethylphenols. | nih.gov |

| Dimethylphenols (general) | Aerobic | P. fluorescens strains | p-Cresol (B1678582) methylhydroxylase (ortho-pathway) was induced by dimethylphenols. | nih.gov |

The efficiency of biodegradation is significantly influenced by the adaptation of microbial communities and the availability of nutrients. Microorganisms can adapt to degrade specific pollutants more rapidly after an initial period of exposure. nih.gov This adaptation can involve the induction of specific enzymes required for the degradation pathway. For example, pre-adapting a culture of Pseudomonas fluorescence to phenol allowed it to degrade much higher concentrations of the pollutant. nih.gov

The presence of additional nutrient sources, such as carbon and nitrogen, can also have a profound effect on degradation rates. Adding nutrients like phosphate (B84403) has been shown to stimulate phenol biodegradation in hypersaline wastewater. nih.gov However, the effect is not always positive. In some cases, the presence of an easily metabolizable carbon source like glucose can inhibit the degradation of the target pollutant. nih.gov The optimal conditions, including pH and temperature, are also crucial for maximizing biodegradation efficiency. nih.gov For example, the degradation of 4-nitrophenol by Pseudomonas sp. was found to be optimal at a pH of 7.0 and a temperature of 37°C. nih.gov

The biodegradation of dimethylphenols proceeds through specific metabolic pathways, primarily involving the cleavage of the aromatic ring. Bacteria have evolved different catabolic pathways for this purpose, most notably the ortho- and meta-cleavage pathways. nih.gov In the case of dimethylphenols, studies have shown that bacterial strains can utilize either pathway. For example, Pseudomonas mendocina was found to induce catechol 2,3-dioxygenase, a key enzyme of the meta-cleavage pathway, in the presence of dimethylphenols. nih.gov In contrast, strains of P. fluorescens utilized the ortho-cleavage pathway via the induction of p-cresol methylhydroxylase. nih.gov

A common initial step in the anaerobic degradation of nitrophenolic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding aminophenol. researchgate.net However, the degradation of some dimethylphenol isomers can lead to the formation of persistent "dead-end" products. For instance, the biodegradation of 2,4- and 3,4-dimethylphenol (B119073) has been observed to produce 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively, which are not easily degraded further. nih.gov The degradation of 2,6-dichloro-4-nitrophenol (B181596) by a Cupriavidus species was found to proceed via a two-component monooxygenase that converted it to 6-chlorohydroxyquinol. nih.gov This highlights the diverse enzymatic machinery that microbes employ to break down these complex aromatic compounds.

Photolysis in Aquatic Systems

Photolysis, the decomposition of compounds by light, is a significant degradation pathway for nitrophenols in aquatic environments. cdc.govresearchgate.net The rate and extent of this process are influenced by factors such as the intensity of solar radiation, water depth, pH, and the presence of other substances in the water. researchgate.net

For nitrophenols in general, photolysis is more critical in near-surface waters where sunlight penetration is highest. cdc.gov The half-lives for the photochemical decomposition of 4-nitrophenol in water have been measured to range from 2.8 to 13.7 days. inchem.org In freshwater, the half-life of nitrophenols can be between one and eight days, while in seawater, this process is slower, with half-lives ranging from 13 to 139 days. cdc.gov Studies on the photodegradation of 4-nitrophenol have shown that it can be completely mineralized into CO2, H2O, or other non-toxic compounds under certain photocatalytic conditions. acs.orgfrontiersin.orgmdpi.com

Research on compounds structurally similar to this compound, such as 3-methyl-4-nitrophenol, indicates that they also undergo photodegradation, breaking down into more polar products and eventually into polymeric humic acids. tandfonline.com The process for nitrophenols can be complex, with the potential formation of various intermediate products before complete mineralization. nih.gov

Adsorption to Soil and Sediment

The tendency of nitrophenols to attach to soil and sediment particles, a process known as adsorption, influences their mobility and bioavailability in the environment. nih.govmdpi.com This process is significantly affected by soil properties, particularly the organic carbon content and pH. thescipub.comfrontiersin.org

Generally, adsorption of nitrophenols is correlated with the organic carbon content of the soil; higher organic content leads to greater adsorption. thescipub.comnih.gov The interaction is primarily controlled by the partitioning of the neutral form of the pollutant into the soil's organic matter. thescipub.com However, interactions with the mineral surfaces of the soil also play a role. thescipub.com The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, has been measured in the range of 44 to 530 for nitrophenols, indicating a low to moderate potential for soil sorption. inchem.org

The pH of the soil and surrounding water is also a critical factor. cdc.govethz.ch Nitrophenols are weakly acidic, and their anionic (negatively charged) forms, which are more prevalent at higher pH, tend to be more mobile and have a greater potential for leaching through soils compared to the neutral species. cdc.govnih.gov Studies on p-nitrophenol have shown that its sorption to soil can be suppressed by the presence of heavy metals like copper, which may compete for the same sorption sites on soil particles. nih.gov In estuarine environments, a rapid sorption of p-nitrophenol from the water column to the sediment has been observed, with minimal re-release, suggesting it could persist for years in reduced sediments. oup.com

Table 1: Soil Sorption Coefficients (Koc) for Nitrophenols This table is interactive. You can sort and filter the data.

| Compound | Koc Value Range | Adsorption Potential | Reference |

|---|---|---|---|

| Nitrophenols (general) | 13 - >500 | Low to Moderate | |

| Nitrophenols (general) | 44 - 530 | Low to Moderate | inchem.org |

Occurrence in Groundwater, Rainwater, and Wastewater

Nitrophenols, including dimethylated forms, have been detected in various environmental water sources, indicating their transport from emission points into the wider environment. inchem.orgcdc.govcopernicus.org Their presence in rainwater confirms that wet deposition is a key mechanism for their removal from the atmosphere and transfer to surface waters and soil. inchem.orgcdc.gov

Rainwater: Studies have identified various nitrophenols in rainwater and snow. researchgate.netresearchgate.net Specifically, 2,6-dimethyl-4-nitrophenol and other dimethylnitrophenols have been identified in rain and snow samples. researchgate.net In one study, 4-nitrophenol was often the most dominant nitrophenol, with concentrations ranging from 0.5 to 17.1 µg/L in rain and <0.5 to 16.1 µg/L in snow. researchgate.net Another analysis of rainwater in eastern France found significant levels of phenols and nitrophenols, with total concentrations reaching up to 1383 µg/L in an urban area and 1215 µg/L in a rural site. researchgate.net

Wastewater: Nitrophenols are common pollutants in industrial and agricultural wastewater. tandfonline.comresearchgate.net They are generated by industries such as pharmaceuticals, petrochemicals, and dyes. tandfonline.com Concentrations can be high, with some reports noting levels exceeding 500 mg/L in real wastewater. bohrium.com Nitrophenols have been identified in effluents from various industries, typically at a median concentration below 10 µg/L. cdc.gov

Groundwater: The contamination of groundwater by organic compounds is a significant concern due to the long residence times of water in aquifers. nerc.ac.uknih.gov Nitrophenols can infiltrate into groundwater, particularly under conditions that are not favorable for biodegradation. While shallow wells are often more susceptible to contamination, the correlation is not always direct. nerc.ac.uknih.gov In one instance, 4-nitrophenol was detected in a potable water supply at a concentration of 0.2 mg/L, likely resulting from the contamination of well water by waste from a coal gas plant. cdc.gov It takes a long time for nitrophenols to break down in deep soil and groundwater. llojibwe.org

Table 2: Reported Concentrations of Nitrophenols in Various Water Sources This table is interactive. You can sort and filter the data.

| Water Source | Compound | Concentration Range | Location/Study | Reference |

|---|---|---|---|---|

| Rain | 4-Nitrophenol | 0.5 - 17.1 µg/L | Not Specified | researchgate.net |

| Snow | 4-Nitrophenol | <0.5 - 16.1 µg/L | Not Specified | researchgate.net |

| Rainwater | Total Phenols & Nitrophenols | 0 - 1383 µg/L | Strasbourg, France (Urban) | researchgate.net |

| Rainwater | Total Phenols & Nitrophenols | 0 - 1215 µg/L | Erstein, France (Rural) | researchgate.net |

| Industrial Wastewater | Nitrophenols (general) | > 500 mg/L | Not Specified | bohrium.com |

| Industrial Effluents | Nitrophenols (general) | < 10 µg/L (median) | Not Specified | cdc.gov |

| Potable Water (from well) | 4-Nitrophenol | 0.2 mg/L | Ames, Iowa | cdc.gov |

Bioaccumulation Potential (General Nitrophenols)

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. For nitrophenols, the potential for bioaccumulation is generally considered to be low. inchem.orgcdc.gov This is primarily attributed to their low octanol-water partition coefficients and the ability of organisms to rapidly metabolize and excrete these compounds. waterquality.gov.auwaterquality.gov.aucdc.gov

The bioconcentration factor (BCF), which quantifies the extent of chemical accumulation in an aquatic organism from the water, is a key indicator of bioaccumulation potential. Measured BCF values for various nitrophenols in different aquatic species support the assessment of low bioaccumulation risk. For instance, BCFs for 2-nitrophenol and 4-nitrophenol have been reported in the range of 11 to 76. inchem.org There is no evidence to suggest that nitrophenols biomagnify, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cdc.gov

Table 3: Bioconcentration Factors (BCF) for Nitrophenols in Aquatic Organisms This table is interactive. You can sort and filter the data.

| Compound | Species | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| 4-Nitrophenol | Green algae (Chlorella fusca) | 30 | cdc.gov |

| 4-Nitrophenol | Golden orfe fish (Leuciscus idus melanotus) | 57 | cdc.gov |

| 2-Nitrophenol | Zebrafish (Brachydanio rerio) | 14.6 - 24.4 | |

| 2-Nitrophenol | Common carp (B13450389) (Cyprinus carpio) | 30 - 76 | |

| 3-Nitrophenol (B1666305) | Fish (species not specified) | 25 | |

| 2- and 4-Nitrophenol | General | 11 - 76 | inchem.org |

Theoretical and Computational Chemistry Studies of 2,3 Dimethyl 4 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and energy of molecules. For 2,3-dimethyl-4-nitrophenol, these methods elucidate its fundamental chemical characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods, such as Hartree-Fock (HF), are the predominant computational techniques used to study nitrophenol derivatives. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for predicting the properties of such molecules. researchgate.netaip.org These calculations are typically performed with Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), to accurately describe the electronic distribution. researchgate.net Such calculations are instrumental in determining molecular geometries, vibrational frequencies, and electronic properties. diva-portal.org The choice of method and basis set is crucial, with studies on similar molecules showing that MP2 calculations can sometimes offer slightly better reproduction of experimental data than DFT, although the 6-31G(d,p) basis set is often sufficient for both. researchgate.net

Optimized Geometries and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. diva-portal.org For substituted phenols, key structural parameters include the planarity of the aromatic ring and the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups. researchgate.net

In this compound, significant steric hindrance is expected between the adjacent methyl groups at the C2 and C3 positions, and also between the C3-methyl group and the C4-nitro group. This steric strain likely forces the nitro group to rotate out of the plane of the benzene (B151609) ring. stackexchange.com This rotation disrupts the π-conjugation between the nitro group and the aromatic system, which has a significant impact on the molecule's electronic properties and acidity compared to isomers like 2,6-dimethyl-4-nitrophenol (B181267) where such steric inhibition of resonance is less pronounced. stackexchange.com Quantum chemical calculations can precisely quantify the dihedral angles of the -NO₂ and -OH groups relative to the ring.

Vibrational Spectra Analysis (FT-IR and FT-Raman)

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. Calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict the harmonic vibrational frequencies and intensities of the molecule. researchgate.netaip.org For related compounds like 2,6-dimethyl-4-nitrophenol and 3-methyl-4-nitrophenol (B363926), calculated frequencies have shown excellent agreement with experimental spectra after the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.netepa.gov

A detailed assignment of the vibrational modes of this compound can be made based on these theoretical predictions. The table below outlines the expected characteristic vibrational frequencies based on studies of analogous nitrophenols. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3300–3600 | Stretching vibration of the phenolic hydroxyl group. |

| C-H Stretch (Aromatic) | 3000–3100 | Stretching vibrations of the C-H bonds on the benzene ring. researchgate.net |

| C-H Stretch (Methyl) | 2850–3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| NO₂ Asymmetric Stretch | ~1520 | Asymmetric stretching of the N-O bonds in the nitro group. |

| C=C Aromatic Stretch | 1450–1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| NO₂ Symmetric Stretch | ~1350 | Symmetric stretching of the N-O bonds in the nitro group. |

Molecular Interactions and Tautomerism Studies (e.g., Keto-enol tautomerism in related Schiff bases)

Computational studies can effectively model the non-covalent interactions that govern the behavior of this compound. In the solid state, molecules of similar phenols are known to be linked by intermolecular hydrogen bonds, such as O–H⋯O interactions, which form extensive networks. researchgate.net

While this compound itself does not exhibit significant tautomerism, the principles are highly relevant to its derivatives, particularly Schiff bases. For Schiff bases formed from the condensation of a nitrophenol derivative, keto-enol tautomerism is a critical area of study. researchgate.nettandfonline.com Theoretical investigations on compounds like (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol use DFT to explore the equilibrium between the phenol-imine (enol) and keto-amine forms. researchgate.net These studies often reveal that the enol tautomer is significantly stabilized by a strong intramolecular O–H⋯N hydrogen bond. researchgate.net Computational methods, including relaxed potential energy surface (PES) scans, can calculate the energy barriers associated with the proton transfer, providing deep insight into the dynamics of the tautomeric equilibrium. researchgate.net

Computational Prediction of Spectroscopic Properties

Beyond vibrational spectra, computational chemistry is used to predict a range of other spectroscopic properties that are vital for characterization.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a reliable method for calculating the electronic absorption spectra of molecules. researchgate.nettandfonline.com These calculations predict the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, such as the HOMO→LUMO transition. mdpi.com For nitrophenols, the transitions often involve charge transfer from the phenol (B47542) ring to the electron-withdrawing nitro group.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can also be predicted computationally. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure. For example, in related Schiff bases, DFT calculations have been used to assign specific signals to the hydroxyl, methoxy, and nitro group-attached carbon atoms. researchgate.net

The table below summarizes the types of spectroscopic data that can be predicted computationally.

| Spectroscopic Method | Predicted Property | Computational Method |

| UV-Vis Spectroscopy | Excitation energies (λmax), oscillator strengths | TD-DFT researchgate.netmdpi.com |

| NMR Spectroscopy | Chemical shifts (δ) for ¹H and ¹³C | GIAO, CSGT (within DFT/HF) researchgate.net |

| Infrared/Raman | Vibrational frequencies, intensities | DFT, HF researchgate.netaip.org |

Theoretical Perspectives on Detection and Reduction Mechanisms

Computational modeling offers a theoretical framework for understanding how this compound might be detected and chemically transformed, particularly through reduction.

Detection Mechanisms: Theoretical studies can model the interaction between the analyte (this compound) and a sensor surface. nih.gov DFT calculations can elucidate the adsorption mechanism and the resulting electronic perturbations. For instance, the binding of the nitrophenol to a nanocatalyst or a functionalized surface can alter the HOMO-LUMO gap of the system, which forms the basis for detection via electrochemical or fluorescence-based methods like Förster Resonance Energy Transfer (FRET). nih.govacs.org

Reduction Mechanisms: The catalytic reduction of the nitro group to an amino group is a primary transformation pathway for nitrophenols. mdpi.com Theoretical studies on the reduction of 4-nitrophenol (B140041) by agents like sodium borohydride (B1222165) (NaBH₄) provide a robust mechanistic model. researchgate.netresearchgate.net The mechanism involves:

Adsorption of the 2,3-dimethyl-4-nitrophenolate ion onto the surface of a catalyst (e.g., metal nanoparticles). researchgate.net

Transfer of hydride ions from NaBH₄ and electrons from the catalyst to the adsorbed molecule. researchgate.net

A stepwise reduction of the nitro group, likely proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. researchgate.net

Finally, the formation and desorption of the product, 2,3-dimethyl-4-aminophenol.

DFT calculations can be used to map the entire reaction pathway, determining the energies of intermediates and transition states to understand the reaction kinetics and the role of the catalyst. researchgate.net Such studies are crucial for designing more efficient catalysts for environmental remediation processes. nih.gov

Ecotoxicological and Environmental Impact Assessments of Nitrophenols Where Specific Data for 2,3 Dimethyl 4 Nitrophenol is Limited, General Nitrophenol Data is Used for Context

Environmental Risk Assessment Frameworks

Environmental risk assessments for chemical substances are systematic processes designed to evaluate the potential adverse effects on ecosystems. For industrial chemicals like nitrophenols, these frameworks are crucial for ensuring environmental protection. In jurisdictions like Australia, a tiered approach is used, starting with a high-throughput screening (Tier I) and progressing to more detailed substance-specific evaluations (Tier II and III) as needed. industrialchemicals.gov.auindustrialchemicals.gov.au This risk-based model aligns the assessment effort with the potential human health and environmental impacts of the chemicals. industrialchemicals.gov.auindustrialchemicals.gov.au

The process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. International bodies and national agencies like the U.S. Environmental Protection Agency (EPA) provide comprehensive guidance and frameworks for these assessments. nepc.gov.au These frameworks often rely on a combination of empirical data from laboratory and field studies, as well as predictive models to estimate the fate and effects of chemicals in the environment. zghjkx.com.cn For nitrophenols, risk assessment considers their release from various sources, including industrial manufacturing, use in products, and as degradation products of pesticides. The evaluation of potential risks to aquatic and terrestrial organisms is a key component of these frameworks. who.int

Toxicity to Aquatic Organisms

Nitrophenols are known to be toxic to aquatic life. nih.gov The degree of toxicity can vary depending on the specific isomer and the organism being tested.

Acute and Chronic Ecotoxicity Studies (General Nitrophenols)

Acute toxicity in aquatic organisms is typically measured by the median lethal concentration (LC50) or the median effective concentration (EC50) over a short period, such as 48 or 96 hours. chemsafetypro.com Chronic toxicity studies, on the other hand, assess the long-term effects on survival, growth, and reproduction, often expressed as the No-Observed-Effect Concentration (NOEC). chemsafetypro.comoup.com

For nitrophenols in general, acute toxicity to freshwater aquatic life has been observed at concentrations as low as 230 µg/L. epa.gov In saltwater, acute toxicity occurs at concentrations as low as 4,850 µg/L. epa.gov Data on the chronic toxicity of many nitrophenols to sensitive aquatic life is often limited. epa.govwaterquality.gov.au

Early-life-stage toxicity tests on rainbow trout with 4-nitrophenol (B140041) and 2,4-dinitrophenol (B41442) have shown that water temperature can affect the rate at which toxicity is observed, but not necessarily the final time-independent NOEC values for growth and mortality. oup.com For many pharmaceuticals, which can include nitrophenolic structures, there is often limited chronic aquatic toxicity data, necessitating the use of acute data to estimate potential long-term environmental impacts. nih.govresearchgate.net

The table below summarizes some available acute toxicity data for various nitrophenols on different aquatic organisms.

| Compound | Organism | Exposure Duration | Endpoint | Concentration (mg/L) |

| 2-Nitrophenol (B165410) | Daphnia magna (Cladoceran) | 48 hours | EC50 | 17 |

| 2-Nitrophenol | Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 160 |

| 2,4-Dinitro-6-methylphenol | Bluegill | Not specified | LC50 | 0.23 |

| 4-Nitrophenol, 2,4-Dinitrophenol, 2,4,6-Trinitrophenol | Saltwater species | Not specified | LC50 | >2.1 |

This table is populated with data from general nitrophenol studies and is for contextual purposes.

Inhibition of Microbial Processes (e.g., Methanogenesis)

Nitrophenols can inhibit various microbial processes, which is a significant concern for wastewater treatment and natural biogeochemical cycles. One such critical process is methanogenesis, the biological production of methane (B114726), which is a key step in the anaerobic digestion of organic matter.

Studies have shown that nitrophenols can be inhibitory to methanogenic microorganisms. researchgate.net The degree of inhibition depends on the specific nitrophenol and its concentration. For instance, nitroaromatic compounds, including nitrophenols, are generally more toxic to methanogens than their amino-aromatic counterparts. asm.org The inhibitory effect of substituted phenols on acetate-utilizing methanogens follows the order: nitrophenols > chlorophenols > hydroxyphenols. ascelibrary.org Inhibition constants (Ki) for nitrophenols in the noncompetitive inhibition of methanogenesis have been determined to be in the range of 1–5 mg/L. ascelibrary.org